Calcium fumarate

Description

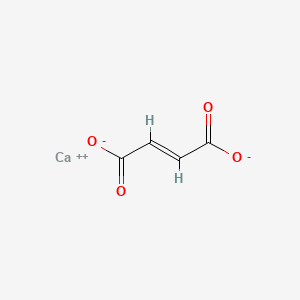

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRTWMBOUSPQON-TYYBGVCCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337577 | |

| Record name | (2E)-2-Butenedioic acid calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7718-51-6, 19855-56-2 | |

| Record name | Calcium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Butenedioic acid calcium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fumarate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD906S8V0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Material Science Aspects of Calcium Fumarate

Chemical Synthesis Routes for Calcium Fumarate (B1241708) Production

Calcium fumarate, the calcium salt of fumaric acid, is synthesized through several chemical pathways, primarily involving the reaction of fumaric acid with a suitable calcium source. The choice of reactants and control of reaction conditions are pivotal in determining the final product's yield and purity.

Reaction Pathways from Fumaric Acid Precursors

The most common methods for synthesizing this compound are neutralization and precipitation reactions.

Neutralization Reactions: This approach involves reacting fumaric acid directly with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate. When fumaric acid is mixed with calcium hydroxide, a neutralization reaction occurs, forming this compound and water. Similarly, reacting fumaric acid with calcium carbonate yields this compound, water, and carbon dioxide. These methods are straightforward and widely used in industrial production.

Precipitation/Double Displacement Reactions: An alternative route involves a double displacement reaction. This can be achieved by first dissolving fumaric acid and a base like sodium carbonate in water to form a soluble fumarate salt solution (e.g., sodium fumarate). Subsequently, a solution of a soluble calcium salt, typically calcium chloride, is added. This causes the less soluble this compound to precipitate out of the solution, which can then be collected by filtration. One patented method describes mixing fumaric acid with ammonia (B1221849) water, followed by the addition of a calcium chloride solution to induce crystallization and precipitation of this compound. dbcls.jp Another patented process involves reacting fumaric acid with sodium carbonate, and then introducing calcium chloride at a high temperature to produce this compound with high purity and yield. researchgate.net

Influence of Reaction Conditions on Yield and Purity

The efficiency of this compound synthesis is highly dependent on specific reaction parameters. Careful control of these conditions is essential for maximizing yield and ensuring high purity of the final product.

pH: The pH of the reaction mixture is a critical factor, especially in neutralization reactions. Maintaining a specific pH range, typically between 4.5 and 8, ensures the complete neutralization of fumaric acid without introducing unwanted side reactions. Current time information in Bangalore, IN.

Temperature: Temperature control is crucial for managing the reaction rate and the solubility of the product. One patented process for producing rapidly solubilized this compound specifies that the reaction temperature should not exceed approximately 160°F (about 71°C) to achieve the desired properties. researchgate.net In precipitation methods, temperatures can be higher, with one process suggesting a reaction temperature of 70-100°C to ensure a high conversion rate. researchgate.net

Mixing and Agitation: The method of mixing can significantly impact the reaction. A process utilizing high-shear mixing conditions when combining a calcium base with a fumaric acid slurry has been developed to produce a rapidly solubilized form of this compound. researchgate.net

Concentration and Stoichiometry: The concentrations of the reactants and their molar ratios are fundamental to achieving high yields. For instance, a method involving the reaction of sodium fumarate with calcium chloride specifies the molar ratio of fumaric acid to calcium chloride as 1:1 to obtain a pure substance. dbcls.jp Another process details specific mass ratios and concentrations, such as a fumaric acid to sodium carbonate mass ratio of 1:0.94-0.98, to optimize reaction efficiency. researchgate.net

Purification: Following the initial reaction, purification steps such as filtration, washing, and drying are necessary to remove byproducts and residual reactants. researchgate.net Drying temperatures between 120-150°C are used to effectively remove moisture and improve product purity. researchgate.net

The following table summarizes the impact of various reaction conditions on the synthesis of this compound.

Interactive Data Table: Influence of Reaction Conditions on this compound Synthesis

| Parameter | Condition | Effect on Yield and Purity | Citation |

|---|---|---|---|

| pH | 4.5 - 8.0 | Ensures complete neutralization of fumaric acid. | Current time information in Bangalore, IN. |

| Temperature | < 160°F (~71°C) | Produces rapidly solubilized this compound. | researchgate.net |

| Temperature | 70 - 100°C | High reaction and conversion rate in precipitation method. | researchgate.net |

| Mixing | High Shear | Facilitates the reaction between the calcium base and fumaric acid slurry. | researchgate.net |

| Drying | 120 - 150°C | Effectively removes residual moisture, enhancing product purity. | researchgate.net |

Sustainable and Novel Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This includes solvent-free techniques and the use of biotechnologically derived precursors for producing this compound.

Solvent-Free Synthesis Techniques (e.g., Resonant Acoustic Mixing)

Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a green alternative to traditional solvent-based synthesis. Resonant Acoustic Mixing (RAM) is a novel mechanochemical technique that utilizes acoustic waves to efficiently mix reactants, often without the need for solvents. researchgate.net

A study exploring the solvent-free synthesis of fumarate-based metal-organic frameworks (MOFs) using RAM attempted to produce the porous this compound MOF (CaFu). acs.org The experiment was conducted at room temperature and atmospheric pressure. acs.org However, instead of the porous MOF, the synthesis resulted in the formation of a non-porous coordination polymer, identified as this compound trihydrate (CaC₄H₂O₄·3H₂O). acs.org While the desired porous structure was not achieved under these solvent-free conditions, this research demonstrates the potential of RAM as a sustainable method for producing calcium-based materials, yielding the hydrated coordination polymer form of this compound. acs.org

Biotechnological Production of Fumarate for Calcium Salt Formation

A sustainable route to this compound involves using fumaric acid produced through microbial fermentation. Fungi of the genus Rhizopus, particularly Rhizopus arrhizus, are widely used for the biotechnological production of fumaric acid from renewable feedstocks like glucose. openagrar.demdpi.com

In this fermentation process, the continuous production of fumaric acid leads to a decrease in the pH of the fermentation broth, which can inhibit microbial growth and acid production. mdpi.com To counteract this, a neutralizing agent is added. Calcium carbonate is commonly used for this purpose. mdpi.comresearchgate.net As the fungi produce fumaric acid, the calcium carbonate neutralizes it, causing the in-situ precipitation of this compound due to its low solubility. mdpi.comresearchgate.net This approach not only controls the pH but also simplifies the initial recovery of the product, as the solid this compound can be easily separated from the fermentation broth. mdpi.com This integrated fermentation and precipitation process represents a key strategy in the sustainable production pathway for this compound. mdpi.com

Advanced Structural and Morphological Characterization of this compound

The characterization of this compound provides insight into its crystalline structure and physical form, which are crucial for its application in material science. Studies have focused on different forms of this compound, including its hydrated state and its potential as a metal-organic framework (MOF).

Research into the solvent-free synthesis of this compound using Resonant Acoustic Mixing (RAM) led to the formation of this compound trihydrate. acs.org The structural identity of this product was confirmed through several analytical techniques. acs.org Powder X-ray Diffraction (PXRD) analysis showed that the product was well-crystallized this compound. acs.org Thermogravimetric analysis (TGA) supported the identification as a trihydrate, showing a mass loss of about 26% around 120°C, which is close to the theoretical loss of 27% for three water molecules. acs.org

Morphological analysis using Scanning Electron Microscopy (SEM) revealed that the this compound trihydrate produced via RAM formed a compact structure of solid blocks. acs.org This morphology differs significantly from the rougher, more porous surfaces reported for this compound MOFs. acs.org The non-porous nature of the material was further confirmed by BET surface area analysis, which measured a low surface area, distinguishing it from the high surface area characteristic of porous MOFs. acs.org These findings highlight that the synthesis method directly influences the resulting structure and morphology, producing a dense, non-porous coordination polymer in the case of the solvent-free RAM technique. acs.org

Crystallographic Analysis and Crystal Structure Determination

The crystal structure of this compound, particularly its trihydrate form (CaC₄H₂O₄·3H₂O), has been a subject of detailed crystallographic investigation. These studies are fundamental to understanding its physical and chemical properties.

This compound trihydrate crystallizes in a polymeric structure. The calcium ions are coordinated by oxygen atoms from both the fumarate dianions and water molecules. This coordination results in the formation of one-dimensional inorganic Ca-O-Ca chains. nih.govfigshare.comresearchgate.net The fumarate ligands bridge these inorganic chains, creating a three-dimensional network. The structure is further stabilized by an extensive network of hydrogen bonds involving the coordinated and uncoordinated water molecules and the carboxylate groups of the fumarate. nih.govfigshare.com

X-ray diffraction (XRD) is the primary technique employed for determining the crystal structure of this compound. Single-crystal X-ray diffraction provides precise atomic coordinates and bond lengths, revealing the intricate details of the coordination environment around the calcium ion and the conformation of the fumarate molecule. nih.govamanote.com High-pressure single-crystal X-ray diffraction studies have also been conducted to understand the material's response to mechanical stress, providing data on its bulk modulus. nih.govfigshare.comresearchgate.net

The crystallographic data reveals an anisotropic crystal structure, which is directly linked to its mechanical properties. The directionality of the Ca-O-Ca chains and the orientation of the hydrogen bonds and fumarate ligands are key factors influencing its behavior under stress. nih.govfigshare.comresearchgate.net

Table 1: Crystallographic Data for this compound Trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | CaC₄H₂O₄·3H₂O | amanote.com |

| Crystal System | Monoclinic | researchgate.net |

Note: This table is based on available data and may be subject to refinement with further research.

Spectroscopic Investigations (e.g., Infrared, Raman, UV)

Spectroscopic techniques are crucial for characterizing the vibrational and electronic properties of this compound, complementing the structural information from crystallographic analysis.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in this compound and to probe the coordination environment of the carboxylate groups. The IR and Raman spectra of this compound show characteristic bands corresponding to the vibrations of the fumarate backbone and the water molecules. researchgate.netacs.org

The positions of the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are particularly informative. The separation between these bands can provide insights into the coordination mode of the carboxylate group to the calcium ion (e.g., monodentate, bidentate, bridging). acs.org In situ Raman spectroscopy has been utilized to monitor the synthesis of metal-organic frameworks, including related fumarate-based structures, providing real-time information on the formation of metal-fumarate bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the compound. For this compound, the absorption bands in the UV region are typically associated with the π → π* transitions of the carbon-carbon double bond in the fumarate ligand.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Significance | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Asymmetric and symmetric COO⁻ stretching bands | Indicates coordination mode of carboxylate groups | acs.org |

| Raman Spectroscopy | C=C stretching, COO⁻ bending modes, single peak at 321 cm⁻¹ for Raman grade CaF₂ | Confirms fumarate structure and provides information on lattice vibrations | nih.govuqgoptics.com |

Microscopic and Imaging Techniques (e.g., SEM, TEM, AFM)

Microscopic techniques provide valuable information about the morphology, particle size, and surface characteristics of this compound materials.

Scanning Electron Microscopy (SEM): SEM is widely used to visualize the surface morphology of this compound crystals. It provides high-resolution images of the particle shape and size distribution. hidenanalytical.comrsc.org These images can reveal details about the crystal habit and any surface defects.

Transmission Electron Microscopy (TEM): TEM offers higher magnification than SEM and can provide information about the internal structure of the material, including its crystallinity and the presence of any nanoscale features. hidenanalytical.comrsc.org Electron diffraction patterns obtained through TEM can confirm the crystalline nature of the sample. rsc.org

Atomic Force Microscopy (AFM): AFM is a powerful technique for high-resolution surface imaging, capable of providing three-dimensional topographical information at the nanoscale. hidenanalytical.comrsc.org It can be used to measure surface roughness and to visualize fine structural details on the crystal faces. nih.gov Unlike electron microscopy techniques, AFM can be performed in air or liquid, which can be advantageous for studying hydrated samples like this compound trihydrate. hidenanalytical.com

These imaging techniques are often used in conjunction to provide a comprehensive understanding of the material's physical characteristics from the microscale to the nanoscale. scholaris.cananosurf.com

Mechanical Properties Analysis via Nanoindentation and X-ray Diffraction

The mechanical properties of this compound are of significant interest, particularly in the context of its use in solid dosage forms. Nanoindentation and high-pressure X-ray diffraction are key techniques for quantifying these properties at the nanoscale.

Nanoindentation: This technique is used to measure the hardness and elastic modulus of a material with high spatial resolution. For this compound trihydrate, nanoindentation studies have revealed that its mechanical properties are highly anisotropic, meaning they vary with the crystallographic orientation. nih.govfigshare.comresearchgate.net

The elastic modulus has been reported to range from 16.7 to 33.4 GPa, and the hardness from 1.05 to 1.36 GPa, depending on the direction of indentation relative to the crystal lattice. nih.govfigshare.comresearchgate.net These variations are directly attributed to the anisotropic nature of the crystal structure, including the orientation of the inorganic Ca-O-Ca chains and the hydrogen bonding network. nih.govfigshare.com The yield stress has been determined to be in the range of 0.70–0.90 GPa. nih.govfigshare.comresearchgate.net

High-Pressure X-ray Diffraction: This method is used to determine the bulk modulus of a material, which is a measure of its resistance to compression. For this compound trihydrate, high-pressure single-crystal X-ray diffraction studies have yielded a bulk modulus of approximately 20 GPa. nih.govfigshare.comresearchgate.net This value provides insight into the material's elastic recovery.

The combination of nanoindentation and high-pressure X-ray diffraction provides a comprehensive understanding of the mechanical behavior of this compound, which is crucial for applications such as tableting. nih.govfigshare.comresearchgate.net

Table 3: Mechanical Properties of this compound Trihydrate

| Property | Value | Technique | Reference |

|---|---|---|---|

| Elastic Modulus | 16.7–33.4 GPa | Nanoindentation | nih.govfigshare.comresearchgate.net |

| Hardness | 1.05–1.36 GPa | Nanoindentation | nih.govfigshare.comresearchgate.net |

| Yield Stress | 0.70–0.90 GPa | Nanoindentation | nih.govfigshare.comresearchgate.net |

Biochemical and Cellular Mechanisms Involving Calcium Fumarate and the Fumarate Ion

Role of Fumarate (B1241708) in Metabolic Pathways

Fumarate is a key intermediate in central metabolic pathways, most notably the tricarboxylic acid (TCA) cycle, which is fundamental for cellular energy production and biosynthesis. wikipedia.orgfiveable.me

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of metabolism. khanacademy.orgnumberanalytics.com Fumarate's position within this cycle is pivotal. It is formed from the oxidation of succinate (B1194679) by the enzyme succinate dehydrogenase (Complex II of the electron transport chain). wikipedia.orgkhanacademy.orgbritannica.com Subsequently, the enzyme fumarase (or fumarate hydratase) catalyzes the reversible hydration of fumarate to form L-malate. pomona.eduwikipedia.orgnih.gov This step is crucial for the regeneration of oxaloacetate, which is required to combine with acetyl-CoA to initiate a new cycle. khanacademy.orgbritannica.com

The TCA cycle is not only a catabolic pathway for energy production but also an anabolic one, providing precursors for various biosynthetic pathways. Anaplerotic fluxes are reactions that replenish the intermediates of the TCA cycle that have been extracted for biosynthesis. Fumarate itself can be part of these fluxes. For instance, fumarate is a byproduct of the urea (B33335) cycle and the purine (B94841) nucleotide cycle in the cytosol. wikipedia.orgfrontiersin.org This cytosolic fumarate can be transported into the mitochondria to replenish the TCA cycle pool. In some organisms, the reductive carboxylation of glutamine can also contribute to the fumarate pool, especially under conditions of mitochondrial stress. nih.gov

Table 1: Fumarate in the Tricarboxylic Acid (TCA) Cycle

| Step | Precursor | Enzyme | Product | Key Function |

| 6 | Succinate | Succinate Dehydrogenase (Complex II) | Fumarate | Links TCA cycle to the electron transport chain, generating FADH₂. khanacademy.orgnih.gov |

| 7 | Fumarate | Fumarase (Fumarate Hydratase) | L-Malate | Continues the cycle towards the regeneration of oxaloacetate. khanacademy.orgpomona.edu |

Fumarate's role in the TCA cycle directly links it to cellular energy production. numberanalytics.com The oxidation of succinate to fumarate results in the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂, which then donates electrons to the electron transport chain to drive the synthesis of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. khanacademy.orgbritannica.com The subsequent conversion of malate (B86768) to oxaloacetate produces NADH from NAD+, another crucial electron carrier for ATP synthesis. khanacademy.org Therefore, the continuous cycling of fumarate is essential for maximizing the energy yield from glucose and other fuel molecules. fiveable.menumberanalytics.com

Beyond the TCA cycle, fumarate connects carbohydrate, amino acid, and nitrogen metabolism. fiveable.meresearchgate.net It is a product of amino acid catabolism and the urea cycle. wikipedia.orgwikipedia.org In some organisms, like the parasite Plasmodium falciparum, fumarate generated from the purine salvage pathway is not a waste product but is metabolized to aspartate, highlighting a crucial biosynthetic role and crosstalk between metabolic pathways. nih.gov In certain anaerobic conditions, some microorganisms can use fumarate as a terminal electron acceptor in a process called fumarate respiration, where fumarate is reduced to succinate by fumarate reductase, a process linked to ATP production. wikipedia.orgnih.gov

Integration within the Tricarboxylic Acid (TCA) Cycle and Associated Anaplerotic Fluxes

Intracellular Calcium Homeostasis and Signaling Interactions

The dissociation of calcium fumarate releases both fumarate and calcium ions, which can modulate intracellular calcium (Ca²⁺) homeostasis and signaling.

Mitochondria are key regulators of cellular calcium homeostasis, taking up and releasing Ca²⁺ to shape cytosolic calcium signals and regulate their own function. nih.govmdpi.com Fumarate has been shown to influence mitochondrial calcium dynamics. Studies in human monocytes have demonstrated that extracellular fumarate can induce mitochondrial Ca²⁺ uptake. ucl.ac.ukresearchgate.netnih.gov This influx of calcium into the mitochondria is accompanied by changes in mitochondrial morphology, such as fusion and increased membrane potential. nih.gov

The mechanism for this can be multifaceted. An increase in cytosolic calcium, potentially triggered by fumarate, can lead to subsequent uptake by mitochondria through the mitochondrial calcium uniporter (MCU). nih.govahajournals.org The MCU is a channel in the inner mitochondrial membrane that transports Ca²⁺ into the matrix, a process that is highly dependent on the local Ca²⁺ concentration at mitochondria-endoplasmic reticulum contact sites. mdpi.comembopress.org Furthermore, some evidence suggests that fumarate can trigger the release of calcium from intracellular stores, which then enters the mitochondria. ucl.ac.uk The accumulation of succinate and its conversion to fumarate during events like ischemia-reperfusion can also indirectly impact mitochondrial calcium dynamics by affecting the generation of reactive oxygen species (ROS). nih.govahajournals.org

Cytosolic calcium concentration is tightly regulated and serves as a versatile second messenger in a myriad of signaling pathways. genome.jpmdpi.com Fumarate and its derivatives have been shown to alter intracellular Ca²⁺ handling. For instance, dimethyl fumarate (DMF), a fumaric acid ester, causes an immediate influx of calcium from the extracellular space, leading to increased cytosolic calcium levels. nih.govx-mol.com This effect was linked to the activation of a transient receptor potential (TRP) channel. nih.gov

Elevated cytosolic calcium can activate a wide range of downstream signaling pathways. These include pathways involving calmodulin and calcineurin, which can regulate transcription factors like NFAT (nuclear factor of activated T-cells). embopress.orggenome.jp Changes in calcium homeostasis are also linked to the endoplasmic reticulum (ER) stress response. Fumarate has been implicated in modulating ER calcium channels, such as the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which pumps calcium from the cytosol into the ER lumen. nih.govcam.ac.uk Inhibition of SERCA by fumarate-induced succination can lead to increased cytosolic calcium. cam.ac.uk These alterations in calcium signaling can contribute to the immunosuppressive and other cellular effects observed with fumarate treatment. nih.govlife-science-alliance.org

Modulation of Mitochondrial Calcium Uptake and Dynamics

Fumarate-Mediated Modulation of Cellular Processes

The accumulation of fumarate, either from exogenous sources like this compound or due to genetic defects in the enzyme fumarase, can significantly modulate various cellular processes beyond its immediate metabolic role.

One of the most significant non-metabolic roles of fumarate is its function as a signaling molecule, often through a process called succination. Fumarate can react non-enzymatically with cysteine residues on proteins in a Michael addition reaction, forming S-(2-succinyl)cysteine. frontiersin.org This post-translational modification can alter the function of numerous proteins. A key target of succination is Keap1, a protein that targets the transcription factor Nrf2 for degradation. nih.gov Succination of Keap1 leads to the stabilization and activation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes. frontiersin.orgnih.gov

Fumarate accumulation can also impact epigenetic regulation and DNA repair. It acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a large family of enzymes that includes histone demethylases and the prolyl hydroxylases that regulate the stability of hypoxia-inducible factors (HIFs). frontiersin.orgclinisciences.comscbt.com Inhibition of these enzymes can lead to widespread changes in histone and DNA methylation, as well as the stabilization of HIF-1α, promoting a "pseudohypoxic" state even under normal oxygen conditions. clinisciences.complos.org Recent studies have also revealed a role for fumarase and fumarate in the DNA damage response, where nuclear fumarase generates fumarate locally at sites of DNA double-strand breaks to facilitate repair. nih.govnih.govnih.gov

Table 2: Key Cellular Processes Modulated by Fumarate

| Cellular Process | Mechanism of Fumarate Action | Key Protein Targets/Pathways | Consequence |

| Antioxidant Response | Succination of cysteine residues. frontiersin.org | Keap1 | Stabilization and activation of the Nrf2 transcription factor. nih.gov |

| Epigenetic Regulation | Competitive inhibition of α-ketoglutarate-dependent dioxygenases. clinisciences.com | Histone Demethylases (e.g., KDM2A, KDM2B) nih.govmdpi.com | Altered histone methylation patterns, influencing gene expression. mdpi.com |

| Hypoxia Signaling | Inhibition of prolyl hydroxylases. plos.org | HIF Prolyl Hydroxylases (PHDs) | Stabilization of Hypoxia-Inducible Factor (HIF-1α/HIF-2α). clinisciences.complos.org |

| DNA Damage Response | Local production at DNA break sites. nih.gov | KDM2B, Sae2 | Facilitates DNA double-strand break repair. nih.govnih.gov |

| Protein Function | Succination of various proteins. frontiersin.orgcam.ac.uk | Aconitase, SERCA, Ferritin-related proteins cam.ac.uknih.govresearchgate.net | Inhibition or alteration of protein activity, impacting metabolism and signaling. researchgate.net |

Effects on Mitochondrial Function and Bioenergetics

Fumarate is indispensable for mitochondrial bioenergetics, primarily through its role in the TCA cycle, a pathway essential for cellular energy production. numberanalytics.com The enzyme fumarate hydratase (FH) catalyzes the reversible hydration of fumarate to L-malate within the mitochondria. uniprot.org When FH activity is lost or diminished, cellular fumarate accumulates to high levels, profoundly disrupting mitochondrial function. frontiersin.orgcam.ac.uk

Research using cells deficient in FH demonstrates that fumarate accumulation leads to decreased mitochondrial respiration. cam.ac.ukrupress.org This impairment is accompanied by dysfunction in specific components of the respiratory chain. cam.ac.uk The suppression of Complex II (succinate dehydrogenase) activity is attributed to product inhibition caused by the buildup of fumarate. cam.ac.uk Furthermore, high levels of fumarate can induce the succination of key proteins involved in the biogenesis of iron-sulfur clusters, which are essential cofactors for Complex I, leading to its impaired function. cam.ac.uk The loss of a single TCA cycle enzyme is sufficient to cause these combined defects in the respiratory chain. cam.ac.uk This disruption of the TCA cycle and oxidative phosphorylation compromises the cell's capacity for energy production. mdpi.com

Interestingly, some organisms and certain cell types under hypoxic conditions utilize a pathway known as fumarate respiration. mdpi.com In this anaerobic process, fumarate serves as the terminal electron acceptor, a pathway crucial for the energy metabolism of many parasitic organisms and some cancer cells. mdpi.com Studies on derivatives like dimethyl fumarate (DMF) have shown that it can induce mitochondrial biogenesis, leading to an increase in mitochondrial DNA, the expression of mitochondrial complexes, and higher oxygen consumption rates. nih.govnih.gov

Interactive Table: Fumarate's Impact on Mitochondrial Components

| Mitochondrial Component | Effect of High Fumarate Levels | Mechanism | Reference(s) |

| Overall Respiration | Decreased | General disruption of the TCA cycle and respiratory chain | cam.ac.ukrupress.org |

| Respiratory Complex I | Dysfunction / Inhibition | Succination of proteins essential for iron-sulfur cluster biogenesis | cam.ac.uk |

| Respiratory Complex II | Inhibition | Product inhibition | cam.ac.uk |

| Mitochondrial Biogenesis | Induced (by DMF) | Activation of pathways leading to increased mitochondrial mass and DNA | nih.gov |

Regulation of Redox State and Reactive Oxygen Species (ROS) Production

The accumulation of the fumarate ion has a complex, dual role in regulating the cellular redox state. Insufficient fumarase activity, leading to high fumarate levels, has been shown to increase the production of reactive oxygen species (ROS). biorxiv.org This oxidative stress can arise from alterations in the activity of NADPH oxidase and mitochondrial respiratory chain complexes I and III. biorxiv.org

One of the key mechanisms by which fumarate induces oxidative stress is through its reaction with glutathione (B108866) (GSH), the cell's primary non-enzymatic antioxidant. biorxiv.org Fumarate is an electrophile and can react directly with the thiol group of cysteine residues in GSH via a Michael addition reaction, a process termed succination. frontiersin.orgnih.gov This covalent modification depletes the cellular pool of GSH, impairing the cell's capacity to neutralize ROS and maintain redox homeostasis. biorxiv.orgresearchgate.net Studies using dimethyl fumarate (DMF), a cell-permeable fumarate ester, confirm that its presence leads to increased levels of both intracellular and mitochondrial ROS. oup.com

Conversely, fumarate can also trigger a key antioxidant defense mechanism. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netoup.com This occurs because fumarate succinates critical cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. mdpi.comoup.com The succination of Keap1 prevents it from targeting Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and drive the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). mdpi.combrieflands.com Therefore, fumarate acts as both an initial trigger of oxidative stress and a subsequent activator of the cell's adaptive antioxidant response.

Interactive Table: Fumarate's Dual Role in Redox Regulation

| Regulatory Action | Mechanism | Consequence | Reference(s) |

| Pro-oxidant | Covalent modification (succination) and depletion of glutathione (GSH) | Increased ROS levels, oxidative stress | biorxiv.orgresearchgate.netoup.com |

| Antioxidant Response | Succination of Keap1, releasing it from Nrf2 | Activation of the Nrf2 pathway, transcription of antioxidant genes | researchgate.netmdpi.comoup.combrieflands.com |

Cellular Responses and Adaptations to Fumarate Perturbations

Cells exhibit a range of adaptive responses to cope with the metabolic and signaling perturbations caused by high intracellular fumarate levels. frontiersin.org One of the most significant adaptations observed in cells with FH deficiency is a metabolic reprogramming toward aerobic glycolysis, often called the Warburg effect, where cells rely on glycolysis for energy even when oxygen is plentiful. mdpi.com

High fumarate concentrations also act as a signaling molecule, inducing widespread epigenetic remodeling. Fumarate competitively inhibits the activity of 2-oxoglutarate-dependent dioxygenases, a large family of enzymes that includes histone demethylases (HDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. researchgate.netfrontiersin.org This inhibition can lead to global hypermethylation of histones and DNA, altering chromatin structure and gene expression patterns. researchgate.net

A primary cellular response to fumarate accumulation is the extensive post-translational modification of proteins through succination. nih.gov As an electrophile, fumarate reacts with the nucleophilic thiol groups of cysteine residues on a wide array of proteins, forming a stable S-(2-succinyl) cysteine (2SC) modification. frontiersin.orgnih.gov This modification can alter or abolish the function of affected proteins, thereby disrupting numerous cellular signaling pathways. researchgate.net For example, the succination of Keap1 is a key adaptive response that activates the Nrf2 antioxidant pathway. researchgate.netmdpi.com In immune cells, fumarate-driven events, such as the release of mitochondrial DNA and RNA, can trigger antiviral signaling pathways by engaging cytosolic nucleic acid sensors. researchgate.netnih.gov To mitigate the toxicity of excess fumarate, cells may also divert it into other metabolic pathways, including the purine nucleotide cycle and the urea cycle. nih.govmdpi.com

Enzymatic Interactions and Enzyme Activity Modulation

The fumarate ion directly and indirectly modulates the activity of numerous enzymes, extending its influence far beyond its immediate position in the TCA cycle.

The enzyme most intimately linked with fumarate is fumarate hydratase (FH) , which reversibly converts fumarate to L-malate. uniprot.orgbiorxiv.org The accumulation of fumarate, often due to FH deficiency, is the primary trigger for its wider enzymatic interactions. researchgate.net

A major consequence of high fumarate levels is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases . researchgate.netfrontiersin.org By mimicking 2-oxoglutarate, fumarate blocks the active sites of these enzymes, which include:

Prolyl hydroxylases (PHDs) : Inhibition of PHDs stabilizes the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the hypoxic response. frontiersin.orgmdpi.com

Histone Demethylases (HDMs) and TET enzymes : Inhibition leads to epigenetic alterations. researchgate.netfrontiersin.org

Fumarate also functions as an allosteric modulator. It is a known allosteric activator of the human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME) , which plays roles in both energy production and reductive biosynthesis. plos.orgplos.orgnih.gov Conversely, fumarate derivatives such as dimethyl fumarate and diethyl fumarate have been found to act as allosteric inhibitors of this same enzyme. plos.orgnih.gov

Furthermore, fumarate can directly inhibit enzymes by covalently modifying their critical cysteine residues through succination. This mechanism has been demonstrated to inhibit the activity of enzymes such as:

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mdpi.com

Tyrosine kinase LYN , a key component in B-cell receptor signaling researchgate.net

Keap1 , leading to the activation of the Nrf2 pathway mdpi.com

In certain anaerobic bacteria and parasites, fumarate is the substrate for fumarate reductase , which catalyzes its reduction to succinate as part of anaerobic respiration. mdpi.comuniprot.org This enzyme can be inhibited by compounds like oxaloacetate. nih.gov

Interactive Table: Summary of Fumarate's Enzymatic Interactions

| Enzyme/Enzyme Family | Role of Fumarate | Mechanism of Interaction | Consequence of Interaction | Reference(s) |

| Fumarate Hydratase (FH) | Substrate/Product | Catalytic conversion | Reversible hydration to L-malate | uniprot.orgbiorxiv.org |

| 2-Oxoglutarate-Dependent Dioxygenases | Competitive Inhibitor | Binds to the active site, mimicking 2-oxoglutarate | Inhibition of histone/DNA demethylation, stabilization of HIF-1α | researchgate.netfrontiersin.orgmdpi.comresearchgate.net |

| Mitochondrial NAD(P)+-Dependent Malic Enzyme (m-NAD(P)-ME) | Allosteric Activator | Binds to a regulatory site distinct from the active site | Increased enzyme activity | plos.orgplos.org |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Covalent Inhibitor | Succination of cysteine residues | Inhibition of glycolysis | mdpi.com |

| Tyrosine Kinase LYN | Covalent Inhibitor | Succination of cysteine residues | Abrogation of LYN activity | researchgate.net |

| Fumarate Reductase | Substrate | Catalytic conversion | Reduction to succinate in anaerobic respiration | mdpi.comuniprot.org |

Pre Clinical Research Applications of Calcium Fumarate

In Vitro Biological System Investigations

In vitro studies offer a controlled environment to examine specific biological processes without the complexities of a whole organism. Research on calcium fumarate (B1241708) has utilized various in vitro models to explore its permeation, production through fermentation, and effects on specific microbial ecosystems.

To predict how a substance might be absorbed in the human gut, researchers often use models that mimic the intestinal barrier. While Caco-2 cells are a standard model for this purpose, research on calcium fumarate has also employed other in vitro systems, such as segments of pig intestine, to simulate permeation. medtechbcn.comrsc.orgevotec.comsigmaaldrich.commdpi.com

An in vitro study using a pig small intestine model was conducted to simulate the permeation of calcium ions from different salts, including this compound. nih.gov The experiment measured the percentage of calcium that permeated through intestinal segments, the rate of permeation, and the half-time of this process under various pH conditions, mimicking different parts of the gastrointestinal tract. nih.gov The degree of ion migration for this compound ranged from 18.3% to 81.2%. nih.gov

The study found that environmental pH significantly influenced permeation. More neutral conditions favored the permeation of calcium from fumarate, with the highest permeation (82%) occurring at a pH of 6.2. nih.gov The rate of permeation was also pH-dependent, with the maximum rate for this compound observed at pH 6.2. researchgate.net Conversely, an inverse correlation was noted between permeation and the concentration of the this compound solution (r² = -0.811), meaning that as the concentration decreased, the degree of ion penetration increased. nih.gov

Table 1: In Vitro Permeation of Calcium from this compound in a Pig Intestine Model Data sourced from an in vitro study simulating conditions of the gastrointestinal tract. nih.govresearchgate.net

| Parameter | Condition | Result for this compound |

| Permeation Range | Across various pH and concentrations | 18.3% - 81.2% |

| Optimal pH for Permeation | pH mimicking intestinal environment | 6.2 |

| Maximum Permeation | Achieved at optimal pH | 82% |

| Maximum Rate of Permeation | 1 mM solution at pH 6.2 | 0.29 % h⁻¹ |

| Shortest Half-Time (t½) | 1 mM solution at pH 6.2 | 2.4 hours |

This compound can be produced through the microbial fermentation of sugars. The fungus Rhizopus arrhizus is notably used for this process, where it converts glucose into fumaric acid. science.govasm.org To achieve optimal yields, the fumaric acid produced must be continuously neutralized. science.govasm.org When calcium carbonate (CaCO₃) is used as the neutralizing agent, the resulting product is this compound, which precipitates out of the solution due to its low aqueous solubility. nih.gov

Studies have established specific conditions for producing this compound in fermentors. asm.orgresearchgate.net These include using a simple mineral salts medium, maintaining a specific aeration rate (0.5 v:v:min) and agitation speed (300 rev/min), and keeping the temperature at 33°C. science.govasm.org A vegetative inoculum of 4% to 5% (v/v) is also required. science.govasm.org Using this method, yields can exceed 65 grams of fumaric acid (in the form of its calcium salt) from 100 grams of consumed sugar. asm.org

Table 2: Established Conditions for this compound Production via Fermentation Based on research using Rhizopus arrhizus in 20-liter fermentors. science.govasm.org

| Parameter | Optimal Condition |

| Microorganism | Rhizopus arrhizus NRRL 2582 |

| Neutralizing Agent | Calcium Carbonate (CaCO₃) |

| Medium | Simple mineral salts |

| Incubation Temperature | 33°C |

| Aeration Rate | 0.5 v:v:min |

| Agitation Rate | 300 rev/min (in a baffled tank) |

| Inoculum Size | 4-5% (v/v) vegetative inoculum |

Fumarate has been investigated for its potential to modulate fermentation processes in the rumen, the specialized stomach compartment of ruminant animals like cattle and sheep. In vitro batch culture systems using rumen micro-organisms are employed to study these effects.

One study investigated the effects of disodium (B8443419) fumarate on the fermentation of diets with varying forage-to-concentrate ratios. cambridge.org The addition of fumarate tended to increase the disappearance of organic matter, suggesting an improvement in nutrient breakdown. cambridge.org It also tended to decrease the concentration of ammonia-nitrogen in the cultures. cambridge.org For the high-forage diet, fumarate tended to increase rumen microbial growth. cambridge.org These results suggest that the effects of fumarate on rumen fermentation can depend on the composition of the animal's diet, with high-forage diets showing a greater response. cambridge.org Another in vitro study compared the effects of fumarate with calcium salts of long-chain fatty acids (CSFA) and monensin (B1676710) on ruminal fermentation and methane (B114726) production. plos.orgresearchgate.net

Table 3: Effect of Disodium Fumarate on In Vitro Rumen Fermentation Parameters Data from a study using batch cultures of rumen micro-organisms. cambridge.org

| Diet Type | Fumarate Effect on Microbial Growth | Fumarate Effect on Methane Production | Fumarate Effect on Acetate & Propionate (B1217596) |

| High-Forage | Tended to increase (P=0.082) | Tended to decrease by 5.4% (P=0.099) | Linearly increased (P<0.001) |

| Medium-Forage | No significant difference | Tended to decrease by 2.9% (P=0.099) | Linearly increased (P<0.001) |

| Low-Forage | No significant difference | Tended to decrease by 3.8% (P=0.099) | Linearly increased (P<0.001) |

Microbial Fermentation Systems for Fumarate and this compound Production

Non-Human Animal Model Studies

Following in vitro analysis, non-human animal models are used to study a compound's effects within a complex, living biological system. Rodents are commonly used for initial bioavailability and absorption studies, while larger animals like livestock are used to investigate metabolic effects relevant to agriculture.

The bioavailability of calcium from different salt forms is a key area of pre-clinical research. Studies in rodent models, particularly rats, have been conducted to determine how well calcium from this compound is absorbed compared to other common calcium salts. scielo.br

In one key study, Sprague-Dawley rats were used to compare the absorption of calcium from this compound, calcium malate (B86768) fumarate, calcium citrate (B86180) malate, calcium citrate, and calcium carbonate. acs.orgnih.govacs.org The salts were intrinsically labeled with a radioactive isotope (⁴⁵Ca), and absorption was measured using the femur uptake model. nih.govacs.org The results showed that the fractional absorption of calcium was not significantly different among the five salts, with values ranging from 0.27 to 0.30. acs.orgnih.govresearchgate.net This indicates that in the rat model, calcium from this compound is absorbed just as effectively as calcium from other widely used salts. nih.govacs.org This finding is consistent with other research showing that calcium solubility is not the primary factor determining its bioavailability. acs.org

Table 4: Fractional Calcium Absorption from Various Calcium Salts in a Rat Model Data from a comparative study in Sprague-Dawley rats. acs.orgnih.govacs.org

| Calcium Salt | Mean Fractional Absorption (± SD) | Statistical Significance |

| This compound | 0.28 ± 0.03 | No significant difference (p > 0.05) |

| Calcium Malate Fumarate | 0.27 ± 0.04 | No significant difference (p > 0.05) |

| Calcium Citrate Malate | 0.30 ± 0.05 | No significant difference (p > 0.05) |

| Calcium Citrate | 0.28 ± 0.03 | No significant difference (p > 0.05) |

| Calcium Carbonate | 0.28 ± 0.04 | No significant difference (p > 0.05) |

Research in livestock models explores how dietary components like this compound can influence animal metabolism, health, and nutrient utilization. In ruminants, there is particular interest in modulating rumen fermentation to improve feed efficiency and reduce byproducts like methane. plos.orgfrontiersin.org

The addition of fumarate to the diet of ruminants can act as an alternative hydrogen sink, competing with the processes that produce methane. cambridge.org As demonstrated in in vitro rumen models, this can lead to changes in the profile of volatile fatty acids produced, such as an increase in propionate. cambridge.org An in vitro study using rumen fluid from sheep showed that disodium fumarate tended to increase the disappearance of organic matter, indicating enhanced nutrient utilization. cambridge.org

Furthermore, adequate calcium intake is critical for preventing metabolic diseases in dairy cows, particularly around the time of calving when calcium demand increases dramatically for milk production. vettimes.com Hypocalcemia, or low blood calcium, can lead to a cascade of health issues. vettimes.comvettimes.com Oral calcium administration has been shown to improve blood calcium concentrations in postpartum dairy cows, which is a key metabolic outcome. frontiersin.org While studies often focus on salts like calcium chloride or calcium propionate for this purpose, the fundamental role of calcium in preventing these metabolic disturbances is well-established. msdvetmanual.com

Assessment of this compound Bioavailability and Absorption in Rodents

Agricultural and Food Science Research Applications

This compound has been a subject of investigation in animal nutrition research to determine its efficacy as a bioavailable source of calcium. Studies have focused on its absorption and its effects on animal performance and metabolic processes.

A key area of research has been the comparative absorption of calcium from this compound against other commonly used calcium salts. In one study involving Sprague-Dawley rats, the fractional absorption of calcium from various salts was measured using a femur uptake model with intrinsically labeled 45Ca. The results indicated that there was no statistically significant difference in the absorption rates between this compound, calcium malate fumarate, calcium citrate malate, calcium citrate, and calcium carbonate. nih.govacs.org This suggests that calcium from this compound and its related salts is absorbed as effectively as calcium from other common sources used in supplements and food fortification. nih.govacs.org

Table 1: Comparative Fractional Calcium Absorption in Rats

| Calcium Salt | Fractional Absorption Range | Statistical Significance |

|---|---|---|

| This compound | 0.27 - 0.30 | Not significantly different (p > 0.05) |

| Calcium Malate Fumarate | 0.27 - 0.30 | Not significantly different (p > 0.05) |

| Calcium Citrate Malate | 0.27 - 0.30 | Not significantly different (p > 0.05) |

| Calcium Citrate | 0.27 - 0.30 | Not significantly different (p > 0.05) |

| Calcium Carbonate | 0.27 - 0.30 | Not significantly different (p > 0.05) |

Source: Journal of Agricultural and Food Chemistry, 2002. nih.govacs.org

Further research has explored the application of this compound in livestock. For instance, a study on lactating dairy cows investigated whether the dietary inclusion of this compound, among other additives, would affect methane production. thegoodscentscompany.com In research on weaned piglets, while the direct compound studied was calcium formate, it was used in comparison to calcium carbonate to assess effects on growth and nutrient digestibility, highlighting the ongoing research into alternative organic acid calcium salts in swine diets. researchgate.net Such studies are crucial for developing feed formulations that optimize animal health and productivity. researchgate.net

The potential of this compound as an agent for food fortification has been recognized in food science research. nih.govacs.org Its use is considered for enriching foods and beverages to increase calcium intake. nih.govacs.orgatamanchemicals.com The primary goal of fortification is to address low calcium consumption, which is prevalent worldwide and can lead to health issues. nih.govmdpi.com

Research has confirmed that calcium from this compound has equivalent bioavailability to other organic calcium salts when tested in rat models, supporting its suitability for enrichment purposes. nih.govacs.org this compound is noted for its use as a dietary supplement and nutrient, vital for bone and teeth formation. atamanchemicals.comjostchemical.com Beyond fortification, it is also utilized in the food industry as an acidity regulator. atamanchemicals.com Its application extends to a wide range of products in research and development, including baked goods, dairy products, fruit juices, and jams. atamanchemicals.com

The development of new production methods is also a focus of research. For example, a patented method describes a process for creating high-purity this compound with a calcium content of 23.0-27.0%, intended for use as a food additive. google.com The technical challenges of fortification, such as the solubility and potential taste impact of calcium salts, are significant considerations in this field of research. nih.gov

Role as a Calcium Source in Animal Nutrition Research

Material Science and Engineering Applications

In the field of material science, fumaric acid is a common linker used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its predictable geometry. mdpi.com There has been specific research interest in creating a porous this compound MOF (CaFu). acs.orgresearchgate.netresearchgate.net

However, studies attempting the synthesis of CaFu, particularly through sustainable methods like resonant acoustic mixing (RAM) at room temperature, have consistently resulted in the formation of a non-porous, one-dimensional (1D) coordination polymer, identified as this compound trihydrate. acs.orgresearchgate.netresearchgate.net This outcome occurred even as other fumarate-based MOFs, such as those with iron (MIL-88A(Fe)) and aluminum (MIL-53(Al)-FA), were successfully synthesized under similar solvent-free conditions. acs.orgresearchgate.netresearchgate.net

The resulting this compound trihydrate is a crystalline solid that has been characterized as a 1D coordination polymer where adjacent chains are linked by hydrogen bonding. acs.orgresearchgate.net While the desired 3D porous structure of a CaFu MOF was not achieved, the formation and properties of the resulting coordination polymer have become a subject of study in their own right. acs.orgresearchgate.net

Table 2: Synthesis Attempts of Fumarate-Based MOFs via Resonant Acoustic Mixing (RAM)

| Target MOF | Resulting Product | Porosity | BET Surface Area (m²/g) |

|---|---|---|---|

| Iron Fumarate (MIL-88A(Fe)) | MIL-88A(Fe) | Porous | 209 |

| Aluminum Fumarate (MIL-53(Al)-FA) | MIL-53(Al)-FA | Porous | 790 |

| This compound (CaFu) | This compound trihydrate (1D coordination polymer) | Non-porous | 11.1 |

Source: ACS Omega, 2025. acs.orgresearchgate.netresearchgate.net

This compound has been investigated in materials science contexts beyond MOF synthesis, particularly in its form as this compound trihydrate. researchgate.netacs.org This 1D coordination polymer has been studied for its mechanical properties. researchgate.netacs.org Research using nanoindentation and high-pressure single-crystal X-ray diffraction has provided quantitative data on its behavior under stress. researchgate.netacs.org

These studies revealed significant elastic anisotropy, meaning the material's elastic modulus varies depending on the crystallographic orientation (ranging from 13.55 to 35.75 GPa). researchgate.net The bulk modulus, a measure of resistance to compression, was determined to be approximately 13.9 to 20 GPa. researchgate.net This value is comparable to that of small organic drug crystals and indicates a level of elastic recovery between that of small-molecule drugs and inorganic pharmaceutical ingredients. researchgate.net The directionality of the inorganic Ca-O-Ca chain and hydrogen bonding in the crystal structure substantiates the observed anisotropic behavior. researchgate.net This research provides useful information for industrial applications, such as the tableting and formulation of supplements. researchgate.net Additionally, organo-metallic compounds like this compound are noted for their potential utility in non-aqueous applications such as solar energy and water treatment. americanelements.com

Analytical Chemistry and Quantification of Calcium Fumarate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For calcium fumarate (B1241708), both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. researchgate.netrroij.com It operates by forcing a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. rroij.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. researchgate.netrroij.com

In the context of analyzing fumarate-containing compounds, such as in combination drug formulations, Reverse-Phase HPLC (RP-HPLC) is a common approach. For instance, a study on the simultaneous estimation of Rosuvastatin (B1679574) and Bisoprolol (B1195378) fumarate utilized an RP-HPLC method with a C18 column. researchgate.net The mobile phase consisted of a mixture of methanol (B129727) and phosphate (B84403) buffer, and detection was carried out using a UV detector. researchgate.net While specific methods for calcium fumarate alone are less commonly detailed, the principles applied to other fumarate salts are transferable. The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that need to be optimized for achieving good separation and quantification. researchgate.net

Table 1: Example HPLC Method Parameters for Fumarate-Containing Compounds

| Parameter | Condition | Source |

| Column | C18 | researchgate.net |

| Mobile Phase | Methanol: Phosphate buffer (pH 3.5) (45:55 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 245 nm | researchgate.net |

This table presents an example of HPLC conditions used for the analysis of a compound containing fumarate, illustrating a typical setup.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. mdpi.comijsrtjournal.comresearchgate.net This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which allows for more efficient separation. mdpi.comijsrtjournal.com The increased pressure tolerance of UPLC systems is a key feature that enables the use of these smaller particles. ijsrtjournal.com

The transition from HPLC to UPLC methods is a growing trend in pharmaceutical analysis due to the benefits of reduced run times and solvent consumption. ijsrtjournal.com For complex matrices, such as those encountered in metabolomics studies, UPLC coupled with high-resolution mass spectrometry (UPLC/Q-TOF MS/MS) has been used to identify metabolites, including monomethyl fumarate, in biological samples like rat urine. researchgate.net This demonstrates the capability of UPLC to handle complex samples and detect compounds at low concentrations. researchgate.net The enhanced sensitivity of UPLC detectors, often 2-3 times higher than HPLC detectors, further contributes to its advantages. researchgate.net

Table 2: Comparison of HPLC and UPLC Characteristics

| Feature | HPLC | UPLC | Source |

| Particle Size | 3-5 µm | < 2 µm | ijsrtjournal.com |

| Pressure | Lower (up to 400 atm) | Higher (up to 100 MPa) | rroij.comijsrtjournal.com |

| Analysis Time | Longer | Shorter | ijsrtjournal.com |

| Resolution | Good | Higher | mdpi.com |

| Sensitivity | Good | Higher | researchgate.net |

This interactive table highlights the key differences between HPLC and UPLC, showcasing the advancements offered by UPLC technology.

Spectroscopic and Spectrofluorimetric Methods

Spectroscopic methods are instrumental in the quantification of chemical compounds by measuring their interaction with electromagnetic radiation.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a simple and cost-effective technique for determining the concentration of a substance in a solution. The principle behind this method is the measurement of the absorbance of light at a specific wavelength by the analyte. For the analysis of calcium, UV-Vis spectrophotometry can be employed, often involving the use of a chromogenic complexing agent that reacts with calcium ions to produce a colored complex. researchgate.net The absorbance of this complex is then measured at a specific wavelength, which is directly proportional to the concentration of calcium. researchgate.netacs.org

In a study determining calcium levels in yogurt drinks, a UV-Vis spectrophotometric method was used where calcium formed a complex with murexide, and the absorbance was measured at 523 nm. While this method quantifies the calcium ion, it can be adapted for this compound by first ensuring the compound is fully dissolved and the calcium is available to react. The fumarate moiety also exhibits UV absorbance, which could potentially be used for quantification, although this may be subject to interference from other UV-absorbing species in the sample. For instance, studies on other fumarate-containing drugs have utilized UV detection at specific wavelengths for quantification. researchgate.netukaazpublications.com

Spectrofluorimetry for Sensitive Detection

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence emitted by a compound when it is excited by light of a specific wavelength. dntb.gov.uaresearchgate.neteurjchem.com This method can be significantly more sensitive than absorption spectroscopy for certain compounds.

For the analysis of fumarate-containing pharmaceuticals, spectrofluorimetry has been shown to be a simple, rapid, and sensitive method. dntb.gov.uaresearchgate.neteurjchem.com A study on the simultaneous determination of bisoprolol fumarate and rosuvastatin calcium demonstrated the use of their native fluorescence for quantification in both pharmaceutical formulations and spiked human plasma. dntb.gov.uaresearchgate.neteurjchem.comeurjchem.com The method involved measuring the fluorescence intensity at specific excitation and emission wavelengths for each compound. dntb.gov.uaresearchgate.net The high sensitivity of this technique makes it particularly suitable for the analysis of low-concentration samples, such as those found in biological fluids. eurjchem.comresearchgate.net

Table 3: Spectrofluorimetric Analysis Parameters for Fumarate Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linearity Range (ng/mL) | Source |

| Bisoprolol Fumarate | 227 | 297 | 10-500 | eurjchem.com |

| Rosuvastatin Calcium | 242 | 485 | 20-1000 | eurjchem.com |

This table provides an example of the spectrofluorimetric conditions used for the analysis of fumarate-containing compounds, highlighting the sensitivity of the method.

Other Advanced Analytical Approaches for Complex Matrices

In addition to the aforementioned techniques, several advanced and hyphenated analytical methods are available for the analysis of compounds like this compound, especially in complex sample matrices. ajrconline.org Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopic methods, providing enhanced resolution and sensitivity. ajrconline.orgajrconline.org

Examples of such techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity for the detection and identification of chemicals in complex mixtures. ajrconline.org

Ion Chromatography (IC): IC is a versatile method for the determination of ionic compounds. researchgate.net Advanced IC techniques, such as two-dimensional IC (2D-IC) and IC coupled with mass spectrometry (IC-MS), are particularly useful for analyzing complex samples. researchgate.net

These advanced methods are crucial for research and specialized applications where trace-level detection and identification in challenging sample types are required.

Theoretical and Computational Investigations on Calcium Fumarate and Fumarates

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are indispensable for understanding the dynamic nature of molecules and their complexes. These techniques allow researchers to observe the time-evolution of molecular structures and predict their behavior in various environments.

The solid-state structure of calcium fumarate (B1241708), specifically its trihydrate form, has been characterized in detail using experimental techniques complemented by computational analysis. High-pressure single-crystal X-ray diffraction and nanoindentation studies have been employed to determine its mechanical properties. These investigations reveal that calcium fumarate trihydrate exists as a one-dimensional coordination polymer. researchgate.net The structure consists of inorganic Ca-O-Ca chains that are linked into a three-dimensional supramolecular network through hydrogen bonds involving water molecules and the non-coordinated carboxylate group of the fumarate ligand. researchgate.net

Computational studies, particularly those using Density Functional Theory (DFT), have been used to support these experimental findings. For instance, DFT calculations have been applied to similar metal-organic systems to optimize the molecular geometry and compare theoretical parameters with experimental X-ray diffraction data. scispace.com In the context of dietary supplements, where this compound is used, DFT has been employed to calculate the elastic constants and hydrostatic behavior of related coordination polymers, with this compound trihydrate being cited as a key system of interest. rsc.org These combined experimental and computational approaches provide a robust understanding of the anisotropic crystal structure and its influence on mechanical properties like elastic modulus (16.7–33.4 GPa) and hardness (1.05–1.36 GPa), which are dependent on the crystallographic orientation. researchgate.net

The table below summarizes the experimentally determined mechanical properties of this compound trihydrate, which are rationalized by its computationally analyzed atomic structure.

| Property | Value Range | Influencing Structural Factors |

| Elastic Modulus | 16.7–33.4 GPa | Crystallographic orientation, directionality of Ca-O-Ca chains, hydrogen bonding |

| Hardness | 1.05–1.36 GPa | Anisotropic crystal structure, orientation of fumarate ligands |

| Bulk Modulus | ~20 GPa | Indicative of elastic recovery intermediate between small molecule drug crystals and inorganic ingredients |

| Yield Stress | 0.70–0.90 GPa | Anisotropic crystal structure |

| Data sourced from nanoindentation and high-pressure single-crystal X-ray diffraction studies. researchgate.net |

Molecular dynamics simulations are crucial for elucidating the interactions between fumarate and biological macromolecules. A significant area of study has been the enzyme fumarate hydratase (FH), also known as fumarase, which catalyzes the reversible hydration of fumarate to L-malate. MD simulations, using programs like NAMD and AMBER, have been performed to understand the conformational stability and binding of substrates and inhibitors to both native and mutant forms of this enzyme. scispace.comnih.govplos.org

These simulations have shown that mutations, such as H235N or R233H in human fumarase, can have a major effect on the enzyme's catalytic activity. scispace.comdiva-portal.org The simulations reveal that these changes can lead to a loss of structural integrity in the active site. For example, the H235N mutation was found to shift an active site water molecule, disrupting the water-mediated hydrogen bonding interactions necessary for the conversion of fumarate to malate (B86768). scispace.complos.org Computational studies on these enzyme-ligand complexes analyze the role of hydrogen bonds and hydrophobic interactions in detail, providing a molecular-level explanation for the functional consequences of clinically observed mutations that can lead to conditions like hereditary leiomyomatosis and renal cell cancer. nih.govdiva-portal.org

The table below summarizes key findings from MD simulations of fumarate hydratase.

| System | Simulation Method | Key Findings | Reference |

| Fumarate Hydratase (FH) with pyromellitic acid and citrate (B86180) | Molecular Docking & MD Simulations | Mutation H235N disrupts water-mediated interactions in the active site, affecting catalytic activity. | scispace.complos.org |

| FH Mutant R233H | Molecular Dynamics Simulations | The mutation causes a loss of structural integrity in the active site of the FH structure. | diva-portal.org |

| FH Mutant R233 interacting with E355 | Modeling Studies | The R233H mutation leads to the loss of a critical interaction with residue E355. | diva-portal.org |

| This table highlights the use of MD simulations to understand enzyme function and the impact of mutations. |

Structural Dynamics and Conformational Analysis of this compound Complexes

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide precise information about the electronic properties of molecules, which govern their structure, stability, and reactivity.

Quantum chemical calculations have been effectively used to investigate the electronic structure and bonding in metal fumarates, such as ferrous fumarate. rsc.org In one such study, the molecular structure of ferrous fumarate was optimized using the DFT/B3PW91 method with the 6-311G basis set. rsc.orgnih.gov The calculated structural parameters, including bond lengths and angles, were found to be in good agreement with experimental data. rsc.org

These calculations provide access to fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the small energy gap between them can indicate the charge transfer interactions taking place within the molecule. rsc.orgacademie-sciences.fr For ferrous fumarate, the HOMO energy was calculated at -0.263 eV and the LUMO at -0.118 eV. rsc.org Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map helps in identifying the nucleophilic and electrophilic sites on the molecule, predicting regions susceptible to electrophilic and nucleophilic attack, respectively. academie-sciences.frcore.ac.uk

Below is a table of selected theoretical bond lengths for ferrous fumarate, calculated using DFT, and compared to reference compounds.

| Bond | Calculated Length (Å) | Comparison/Note | Reference |

| C-C (aliphatic) | 1.52 | Close to values in imidazolium (B1220033) fumarate. | rsc.org |

| C=C (olefinic) | 1.39 | Close to values in imidazolium fumarate. | rsc.org |

| C-H | 1.08 | Exactly matches reported fumaric acid. | rsc.org |

| C=O | 1.22 | Exactly matches reported fumaric acid. | rsc.org |

| Fe-O | 1.82 | Slightly lower than experimental values in ferrous dioxygen complexes. | rsc.org |

| Calculations performed using the DFT/B3PW91 method with the 6-311G basis set. rsc.orgnih.gov |

A key application of quantum chemical calculations is the prediction of reaction mechanisms and their associated energy changes. This has been applied to reactions involving fumarate, such as the microbially mediated anaerobic oxidation of methane (B114726) (AOM). researchgate.net In this process, fumarate addition to methane has been proposed as a possible mechanism. researchgate.net

The table below summarizes the calculated energetics for the anaerobic oxidation of methane via fumarate addition.

| Parameter | Calculated Value (kcal/mol) | Significance |

| Overall Energy Change (ΔE) | -9.8 to -11.2 | The reaction is exothermic and energetically favorable. |

| Activation Energy Barrier | 25.0 to 25.3 | Represents a significant energetic hurdle that enzymes would need to overcome. |

| These values provide insight into the thermodynamic and kinetic feasibility of the proposed reaction pathway. researchgate.net |

Electronic Structure and Bonding Analysis

Structure-Activity Relationship (SAR) Modeling for Fumarate Derivatives

Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This is particularly valuable in drug discovery for designing more potent and specific molecules. SAR studies have been conducted on various fumarate derivatives to understand their interactions with biological targets.

For example, a series of fumaric acid esters and amides were synthesized and evaluated for their affinity for the hydroxy-carboxylic acid receptor HCA2 (GPR109A), a target for antidyslipidemic drugs. nih.govresearchgate.net Molecular modeling and SAR analysis of these derivatives suggested a planar trans-propenoic acid pharmacophore with a maximum length of 8 Å is optimal for binding. nih.govresearchgate.net This indicates a restricted binding pocket on the receptor. nih.govresearchgate.net

In another study, SAR of flutolanil (B150245) derivatives, which inhibit fumarate respiration in parasites, was investigated. mdpi.com The structural information obtained from X-ray crystallography of the enzyme-inhibitor complexes was correlated with the inhibitory activity (IC₅₀ values) of different derivatives. This analysis revealed that specific electrostatic interactions between the inhibitor and residues like Arg 76C are crucial for potency and specificity, guiding the design of novel analogues with improved activity. mdpi.com Similarly, SAR studies on hydroxycinnamic acid derivatives, which are structurally related to fumaric acid esters, have identified key molecular features required to synergize with other agents in killing leukemia cells.

The table below provides examples of SAR findings for fumarate and related derivatives.

| Derivative Class | Biological Target | Key SAR Finding | Reference |

| Fumaric acid esters and amides | HCA2 (GPR109A) Receptor | A planar trans-propenoic acid pharmacophore with a maximum length of 8 Å is required for appreciable affinity. | nih.govresearchgate.net |

| Flutolanil derivatives | Quinol-fumarate reductase (QFR) | Electrostatic interaction between the trifluoromethylbenzene ring and an arginine residue is critical for potency and specificity. | mdpi.com |

| Hydroxycinnamic acid derivatives | Acute Myeloid Leukemia cells | A para-hydroxyl group, a C7-C8 double bond, and a methyl-esterified carboxyl group are critical for synergistic cytotoxicity with carnosic acid. |